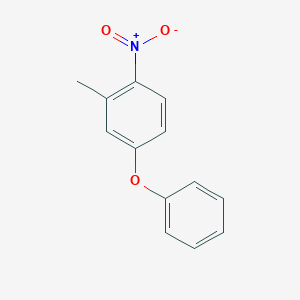

2-Methyl-1-nitro-4-phenoxybenzene

Vue d'ensemble

Description

Le chlorhydrate de 2,6-dihydroxypyridine est un composé chimique de formule moléculaire C5H5NO2·HCl. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence de deux groupes hydroxyle aux positions 2 et 6 sur le cycle pyridine. Ce composé est connu pour son aspect cristallin jaune clair et sa solubilité dans l'eau .

Applications De Recherche Scientifique

2,6-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de 2,6-dihydroxypyridine peut être synthétisé par diverses méthodes. Une approche courante implique l'hydroxylation de dérivés de la pyridine. La réaction nécessite généralement un catalyseur et des conditions de réaction spécifiques pour garantir l'introduction sélective des groupes hydroxyle aux positions souhaitées .

Méthodes de Production Industrielle : Dans les milieux industriels, la production du chlorhydrate de 2,6-dihydroxypyridine implique souvent l'utilisation de procédés catalytiques avancés pour atteindre des rendements élevés et une pureté élevée. Les conditions de réaction sont optimisées pour garantir une conversion efficace et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de 2,6-dihydroxypyridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la 2,3,6-trihydroxypyridine.

Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier les groupes hydroxyle en d'autres groupes fonctionnels.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent l'oxygène et des enzymes oxydantes spécifiques.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux ou les hydrures métalliques.

Substitution : Divers nucléophiles peuvent être utilisés pour remplacer les groupes hydroxyle.

Principaux Produits :

Oxydation : 2,3,6-Trihydroxypyridine.

Réduction : Dérivés modifiés de la pyridine.

Substitution : Divers composés de pyridine substitués.

4. Applications de la Recherche Scientifique

Le chlorhydrate de 2,6-dihydroxypyridine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action du chlorhydrate de 2,6-dihydroxypyridine implique son interaction avec des enzymes spécifiques. Par exemple, il agit comme un substrat pour les enzymes monooxygénases, qui catalysent l'hydroxylation du composé. Cette réaction implique le transfert d'un atome d'oxygène de l'oxygène moléculaire au substrat, ce qui conduit à la formation de 2,3,6-trihydroxypyridine . L'enzyme 2,6-dihydroxypyridine-3-hydroxylase, produite dans Escherichia coli, est responsable de la catalyse de la sixième étape de la dégradation de la nicotine dans la bactérie Arthrobacter nicotinovoran .

Composés Similaires :

2,3-Dihydroxypyridine : Structure similaire mais avec des groupes hydroxyle aux positions 2 et 3.

2,5-Dihydroxypyridine : Groupes hydroxyle aux positions 2 et 5.

2,4-Dihydroxypyridine : Groupes hydroxyle aux positions 2 et 4.

Unicité : Le chlorhydrate de 2,6-dihydroxypyridine est unique en raison de son motif d'hydroxylation spécifique, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement précieux dans les études relatives aux réactions catalysées par des enzymes et son rôle en tant qu'intermédiaire dans la dégradation de la nicotine .

Mécanisme D'action

The mechanism of action of 2,6-dihydroxypyridine hydrochloride involves its interaction with specific enzymes. For example, it acts as a substrate for monooxygenase enzymes, which catalyze the hydroxylation of the compound. This reaction involves the transfer of an oxygen atom from molecular oxygen to the substrate, resulting in the formation of 2,3,6-trihydroxypyridine . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Comparaison Avec Des Composés Similaires

2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.

2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.

2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .

Propriétés

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

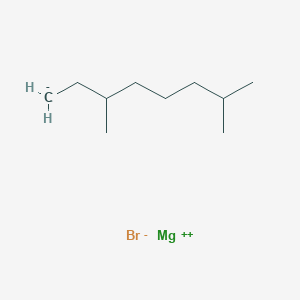

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

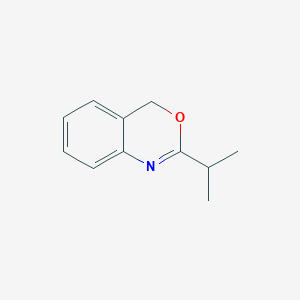

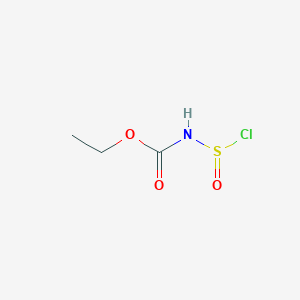

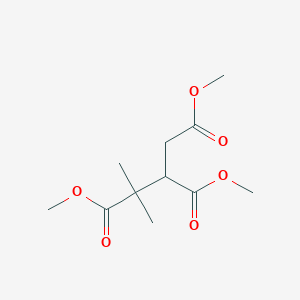

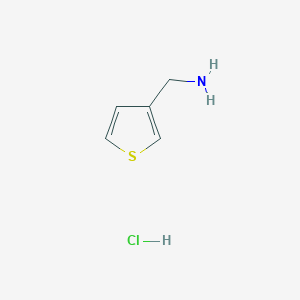

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.